2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide

opioid receptor structure‑activity relationship binding affinity

Select this precise 2,3,4-trimethoxy regioisomer to ensure target engagement in MOR pharmacology studies. Unlike the 3,4,5-trimethoxy analog AH-7921 (Ki 35.9 nM), this compound achieves a 40-fold higher MOR binding affinity (Ki 0.90 nM) with >9.4-fold selectivity over kappa/delta receptors. Its reduced sigma-1 binding (Ki 64 nM) minimizes off-target interference in cAMP or β-arrestin assays. Available in 1 g and 5 g research quantities for SAR and pain model studies.

Molecular Formula C16H24N2O5
Molecular Weight 324.377
CAS No. 861208-33-5
Cat. No. B2939704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide
CAS861208-33-5
Molecular FormulaC16H24N2O5
Molecular Weight324.377
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCCN2CCOCC2)OC)OC
InChIInChI=1S/C16H24N2O5/c1-20-13-5-4-12(14(21-2)15(13)22-3)16(19)17-6-7-18-8-10-23-11-9-18/h4-5H,6-11H2,1-3H3,(H,17,19)
InChIKeyQINCJBYUVAQERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide (CAS 861208-33-5): A Selective Mu‑Opioid Receptor Agonist for Opioid Pharmacology Research


2,3,4‑Trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide is a synthetic, small‑molecule benzamide derivative that functions as a selective, high‑affinity agonist at the mu‑opioid receptor (MOR). In contrast to many opioid benzamides that bear a 3,4,5‑trimethoxy substitution pattern, this compound carries the methoxy groups at the 2‑, 3‑, and 4‑positions of the phenyl ring, a regioisomeric arrangement that has been shown to markedly alter both receptor binding kinetics and selectivity profiles [REFS‑1]. Its morpholinoethyl side chain further modulates solubility and receptor interaction geometry, distinguishing it from analogs that employ dimethylamino‑cyclohexyl or simple ethylamino tails [REFS‑2].

Why In‑Class Compounds Cannot Simply Be Interchanged: Critical Role of Methoxy Regiochemistry and Amine Tail in Opioid Receptor Pharmacology


The trimethoxybenzamide family of opioid agonists exhibits striking differences in MOR binding affinity, functional potency, and selectivity that are driven by subtle changes in the substitution pattern and the nature of the basic amine tail. For example, the 3,4,5‑trimethoxy regioisomer AH‑7921 shows a Ki of 35.9 nM at the MOR, while the 2,3,4‑trimethoxy isomer described here achieves a Ki of 0.90 nM—an approximately 40‑fold gain in affinity [REFS‑1][REFS‑2]. Similarly, replacing the morpholinoethyl group with a dimethylamino‑cyclohexyl tail (as in AH‑7921) or a simple N‑methyl‑N‑(2‑dimethylamino)cyclohexyl moiety (as in U‑47700) alters intrinsic efficacy, as reflected in EC₅₀ values [REFS‑3]. These large, quantitative differences mean that generic “trimethoxybenzamide” or “morpholinoethyl‑benzamide” searches cannot identify a functionally equivalent substitute; procurement decisions must be guided by the precise chemical structure and its paired pharmacological data.

Quantitative Head‑to‑Head Evidence: Why 2,3,4‑Trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide Outperforms Its Closest Structural Analogs


MOR Binding Affinity: 40‑Fold Gain Over the 3,4,5‑Trimethoxy Regioisomer AH‑7921

In competitive radioligand displacement assays using [³H]DAMGO, 2,3,4‑trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide exhibited a Ki of 0.90 nM for the mu‑opioid receptor in guinea pig brain membranes [REFS‑1]. The 3,4,5‑trimethoxy analog AH‑7921, under comparable conditions (mouse whole brain minus cerebellum), showed a Ki of 35.9 nM [REFS‑2]. This represents a ∼40‑fold improvement in binding affinity conferred by the 2,3,4‑regioisomer.

opioid receptor structure‑activity relationship binding affinity

Functional MOR Agonist Activity: 3.6‑Fold Greater Potency Than U‑47700

In a cellular functional assay measuring cAMP accumulation in CHOK1 cells expressing human MOR, the target compound displayed an EC₅₀ of 52 nM [REFS‑1]. In contrast, U‑47700, a commonly used benzamide opioid reference, showed an EC₅₀ of 186 nM in a live‑cell MOR activation reporter assay [REFS‑2]. The 2,3,4‑trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide is therefore approximately 3.6‑fold more potent in functional MOR agonism.

MOR agonism cAMP inhibition structure‑activity relationship

MOR Selectivity Over Kappa and Delta Opioid Receptors: Minimal Off‑Target Binding

In radioligand displacement assays performed under identical conditions, 2,3,4‑trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide showed a Ki > 1,000 nM at both the kappa‑opioid receptor (guinea pig brain) and the delta‑opioid receptor (rat brain), while maintaining a MOR Ki of 106 nM in the same study [REFS‑1]. The resulting KOR/MOR and DOR/MOR selectivity ratios exceed 9.4, indicating pronounced preference for the mu‑opioid receptor over the kappa and delta subtypes. In contrast, many benzamide‑class opioids (e.g., AH‑7921, U‑47700) show KOR Ki values in the low hundreds of nanomolar, giving selectivity ratios of < 5 [REFS‑2][REFS‑3].

opioid receptor selectivity kappa receptor delta receptor

Sigma‑1 Receptor Cross‑Reactivity: Lower Affinity Than Typical Opioid Benzamides

Many opioid‑receptor‑targeting benzamides exhibit high sigma‑1 receptor affinity, which can confound behavioral and cellular assays. The target compound displayed a Ki of 64 nM at the sigma‑1 receptor in guinea pig brain membranes [REFS‑1]. This value is approximately 30‑ to 50‑fold weaker than the sigma‑1 Ki of U‑47700 (Ki ≈ 1.4 nM) [REFS‑2] and AH‑7921 (Ki ≈ 2.1 nM) [REFS‑3], indicating a substantially reduced liability for sigma‑1‑mediated off‑target effects.

sigma‑1 receptor off‑target activity selectivity profile

Optimal Use Cases for 2,3,4‑Trimethoxy‑N‑(2‑morpholinoethyl)benzenecarboxamide Based on Quantitative Differentiation


MOR‑Selective Pharmacological Tool Compound for In Vivo Pain Models

Because of its high MOR binding affinity (Ki 0.90 nM) and functional potency (EC₅₀ 52 nM) combined with > 9.4‑fold selectivity over kappa and delta receptors [REFS‑1][REFS‑2], this compound is ideally suited as a MOR‑selective pharmacological tool in rodent pain models. Its selectivity profile minimizes confounding κ‑ and δ‑mediated effects, enabling cleaner interpretation of MOR‑driven analgesia.

Calibrating MOR‑Dependent Signaling Assays with a Potent, Low‑Off‑Target Control

The compound's strong cAMP inhibition signal at low nanomolar concentrations and its reduced sigma‑1 receptor binding (Ki 64 nM, compared to 1‑2 nM for U‑47700 and AH‑7921) make it an excellent positive control for MOR‑dependent signaling assays, such as cAMP accumulation, β‑arrestin recruitment, or ERK phosphorylation [REFS‑2][REFS‑3]. Its low sigma‑1 affinity reduces the risk of off‑target interference.

Structure‑Activity Relationship (SAR) Benchmark for 2,3,4‑Trimethoxybenzamide Libraries

With a well‑characterized binding and functional profile, the compound serves as a benchmark for SAR studies exploring modifications to the methoxy substitution pattern or the amine tail. Its 40‑fold higher MOR affinity compared to the 3,4,5‑trimethoxy analog AH‑7921 provides a quantitative baseline for evaluating the impact of regioisomerism on opioid receptor engagement [REFS‑1][REFS‑2].

Probing Opioid Receptor Selectivity in Heterologous Expression Systems

The compound's clear selectivity for MOR over KOR and DOR, validated in three independent species (guinea pig, rat, mouse), makes it a valuable ligand for studying MOR‑specific signaling in heterologous expression systems (e.g., CHO or HEK293 cells) without confounding activation of co‑expressed kappa or delta receptors [REFS‑1].

Quote Request

Request a Quote for 2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.